molecular formula C12H15NO B1595829 5-Phenylazepan-2-one CAS No. 7500-39-2

5-Phenylazepan-2-one

Cat. No.: B1595829
CAS No.: 7500-39-2
M. Wt: 189.25 g/mol
InChI Key: STAHPHVAVALBIH-UHFFFAOYSA-N
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Description

5-Phenylazepan-2-one is a chemical compound belonging to the class of lactams, which are cyclic amides. It has a molecular formula of C₁₂H₁₅NO and a molecular weight of 189.25 g/mol . This compound is characterized by a seven-membered ring containing a nitrogen atom and a phenyl group attached to the fifth carbon atom. Lactams like this compound are important intermediates in organic synthesis and have various applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Phenylazepan-2-one involves the Schmidt reaction. This process typically starts with a cyclic ketone, such as 4-(4-oxocyclohexyl)benzene. The reaction mixture, which includes polyphosphoric acid and phosphoric acid, is heated to 55°C. Sodium azide is then added, and the mixture is stirred vigorously for 2 hours . This reaction leads to the formation of the desired lactam.

Another method involves a ring-expansion reaction of a 4-substituted cyclohexanone using a chiral 1,3-azidopropanol derivative. This reaction is promoted by boron trifluoride etherate (BF₃·OEt₂) as a Lewis acid . The resulting lactam is then converted into a chiral lactam of high enantiopurity through a two-stage removal of the chiral nitrogen substituent.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly catalysts and solvents is becoming more prevalent in industrial settings to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Phenylazepan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the lactam to its corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, alkyl halides, and amines are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of phenylazepanone oxides.

    Reduction: Formation of 5-phenylazepan-2-amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Phenylazepan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenylazepan-2-one involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is often studied for its potential as an enzyme inhibitor. The compound can bind to the active site of enzymes, thereby inhibiting their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in the treatment of diseases .

Comparison with Similar Compounds

Similar Compounds

    5-Phenylpiperidin-2-one: Similar in structure but with a six-membered ring.

    5-Phenylhexan-2-one: Similar but with an open-chain structure.

Uniqueness

5-Phenylazepan-2-one is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its six-membered and open-chain analogs. This structural difference can lead to variations in reactivity, stability, and biological activity, making this compound a valuable compound in various fields of research and industry .

Properties

IUPAC Name

5-phenylazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c14-12-7-6-11(8-9-13-12)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAHPHVAVALBIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCCC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7500-39-2
Record name 5-Phenyl-2-azepanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007500392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7500-39-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400453
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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